molecular formula C11H8ClNO2 B2729792 5-Chloro-2-(1H-pyrrol-1-YL)benzoic acid CAS No. 55540-33-5

5-Chloro-2-(1H-pyrrol-1-YL)benzoic acid

Cat. No.: B2729792
CAS No.: 55540-33-5
M. Wt: 221.64
InChI Key: UXORLGHDHUTZCI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(1H-pyrrol-1-yl)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with pyrrole under basic conditions. The process includes esterification followed by hydrolysis to yield the final product .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as in laboratory settings but scaled up. This involves careful control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-(1H-pyrrol-1-yl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic or catalytic conditions.

    Oxidation and Reduction: Typical reagents might include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products: The major products depend on the specific reactions but can include various substituted benzoic acids or pyrrole derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-2-(1H-pyrrol-1-yl)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology and Medicine: The compound’s derivatives have shown potential in medicinal chemistry, particularly in the development of new pharmaceuticals. It has been studied for its cytotoxic activity against certain cancer cell lines .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, leveraging its reactivity and functional groups .

Mechanism of Action

The mechanism of action for 5-Chloro-2-(1H-pyrrol-1-yl)benzoic acid largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets can vary, but the presence of the pyrrole ring often contributes to its biological activity .

Comparison with Similar Compounds

  • 2-Chloro-5-pyrrol-1-yl-benzoic acid
  • 4-(2-Formyl-1H-pyrrol-1-yl)benzoic acid
  • 2-(2,5-Dimethyl-pyrrol-1-yl)-3-phenyl-propionic acid

Uniqueness: 5-Chloro-2-(1H-pyrrol-1-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-chloro-2-pyrrol-1-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c12-8-3-4-10(9(7-8)11(14)15)13-5-1-2-6-13/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXORLGHDHUTZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55540-33-5
Record name 5-chloro-2-(1H-pyrrol-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

18.6 ml (0.143 mol) of 2,5-dimethoxytetrahydrofuran are stirred for 10 minutes with 21.5 g (0.143 mol) of 4-chloropyridine hydrochloride in 600 ml of 1,4-dioxane. 24.6 g (0.143 mol) of 2-amino-4-chlorobenzoic acid are added, and the mixture is heated at reflux for 4 hours. After removal of the dioxane under reduced pressure, the residue is taken up with 1 liter of water and extracted with 800 ml of diethyl ether. The ethereal phase is washed with water and then extracted with 500 ml of a saturated aqueous sodium hydrogen carbonate solution. The aqueous phase is acidified with 10N hydrochloric acid and then extracted with 800 ml of diethyl ether. The ethereal phase is washed with water, decanted off, dried over magnesium sulfate, rendered colourless with animal charcoal and concentrated under reduced pressure to yield the title compound in the form of a grey powder.
Quantity
18.6 mL
Type
reactant
Reaction Step One
Name
4-chloropyridine hydrochloride
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step Two
Yield
95%

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